
2-(1,3-Oxazetidin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Oxazetidin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C4H9NO2 It is a member of the oxazetidine family, which is characterized by a four-membered ring containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Oxazetidin-3-yl)ethan-1-ol can be achieved through several methods. One approach involves the photoredox catalysis method, which enables the one-step synthesis of oxazetidines with a free –NH group. This method uses a combination of alkyne, thiophenol, and azide . The synthesized oxazetidine with the free –NH group is stable enough for various late-stage transformations such as methylation, acetylation, tosylation, and ring-opening reactions to afford synthetically useful α-aminoketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of photoredox catalysis and other synthetic routes can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Oxazetidin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazetidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of this compound include various oxazetidine derivatives, reduced forms of the compound, and substituted products with different functional groups.
Aplicaciones Científicas De Investigación
2-(1,3-Oxazetidin-3-yl)ethan-1-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Oxazetidin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to various biochemical and physiological responses. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors that play key roles in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1,3-Oxazetidin-3-yl)ethan-1-ol include other oxazetidines and related heterocyclic compounds such as:
- 2-(1,3-Oxazolidin-3-yl)ethanol
- 2-(3-Oxazolidine)ethanol
Uniqueness
This compound is unique due to its specific ring structure and the presence of both oxygen and nitrogen atoms within the ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
266302-51-6 |
|---|---|
Fórmula molecular |
C4H9NO2 |
Peso molecular |
103.12 g/mol |
Nombre IUPAC |
2-(1,3-oxazetidin-3-yl)ethanol |
InChI |
InChI=1S/C4H9NO2/c6-2-1-5-3-7-4-5/h6H,1-4H2 |
Clave InChI |
CHVRDWPKJDJHPS-UHFFFAOYSA-N |
SMILES canónico |
C1N(CO1)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(Imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)benzoic acid](/img/structure/B14234709.png)
![Dimethyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14234711.png)
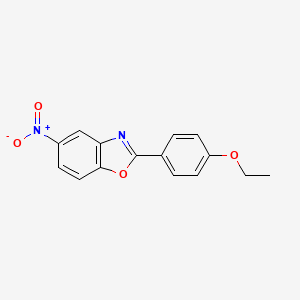
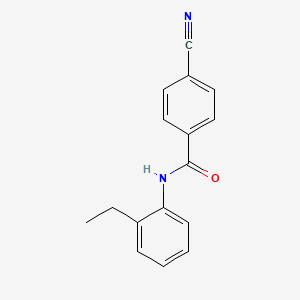
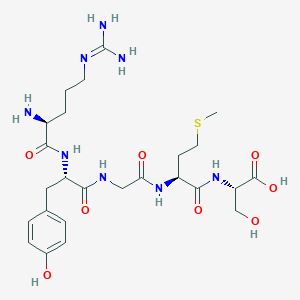
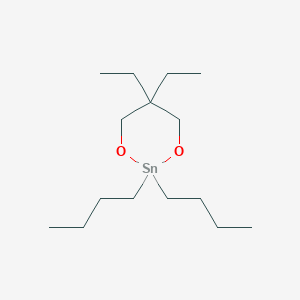
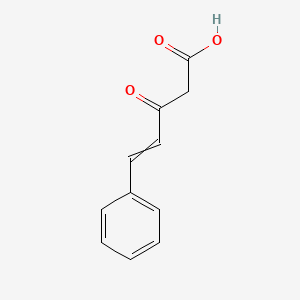
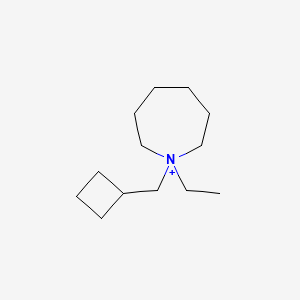
![Methyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14234774.png)
![Methyl 4-[3-(trichlorosilyl)propoxy]benzoate](/img/structure/B14234776.png)
![2,2'-[2,5-Bis(hexyloxy)-1,4-phenylene]bis(1,3,2-dioxaborinane)](/img/structure/B14234785.png)
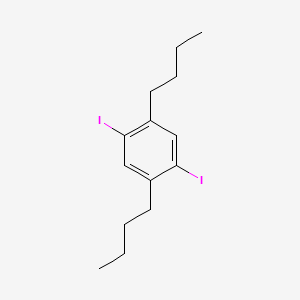
![[2-(4-Methoxyphenyl)-1,3-dioxan-5-yl]methanol](/img/structure/B14234794.png)
![Oxepino[3,2-D]pyrimidine](/img/structure/B14234795.png)
